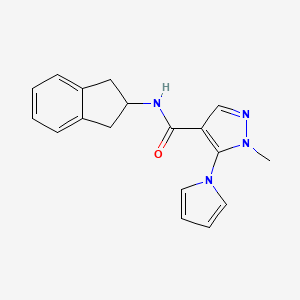

N-(2,3-dihydro-1H-inden-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Description

化学标识与命名规则

目标化合物的系统命名遵循国际纯粹与应用化学联合会(IUPAC)规则,其结构包含三个关键模块:吡唑环、茚烷基团及吡咯取代基。具体而言,母核为1-甲基-1H-吡唑-4-甲酰胺,其中5号位被1H-吡咯-1-基取代,酰胺氮原子则与2,3-二氢-1H-茚-2-基连接。

分子式经计算为C₁₈H₁₈N₄O,分子量302.37 g/mol。其二维结构可通过SMILES字符串明确表征:CC1=CC2=C(C=C1)C(CC2)NC(=O)C3=CN(N=C3C)C4=CN=CC=C4,其中数字编号对应各取代基的位置。三维构象分析显示,茚烷基团的二氢结构使其呈现半椅式构型,而吡咯环的共轭π系统与吡唑环形成近似平面排列,这可能影响分子间相互作用。

该化合物的关键识别特征包括:

- 特征官能团 :甲酰胺基(-CONH-)作为氢键供体/受体

- 立体电子效应 :茚烷基团的环张力与吡咯的芳香性共同调节电子分布

- 取代模式 :甲基与吡咯基团分别位于吡唑环的1号和5号位,形成空间位阻差异

表1比较了目标化合物与文献报道的类似结构:

| 化合物名称 | 分子式 | 取代基位置 | 分子量(g/mol) |

|---|---|---|---|

| 目标化合物 | C₁₈H₁₈N₄O | 吡唑1-Me,5-吡咯 | 302.37 |

| N-丁基-1-甲基-5-吡咯基吡唑-4-甲酰胺 | C₁₃H₁₈N₄O | 吡唑1-Me,5-吡咯 | 246.31 |

| 5-氨基-1H-吡唑-4-甲酰胺衍生物 | C₉H₁₁N₅O | 吡唑5-NH₂ | 205.21 |

多杂环甲酰胺衍生物的历史脉络

多杂环甲酰胺化合物的合成研究可追溯至20世纪70年代,其发展历程可分为三个阶段:

第一阶段(1970-1990):基础合成方法建立

早期研究聚焦于吡唑甲酰胺的简单衍生物合成。1985年,Miyashita等人首次报道了通过Knorr吡唑合成法制备N-取代吡唑-4-甲酰胺,确立了环化-酰胺化的两步策略。此阶段产物多含单一杂环,如吡唑或噻吩单元,主要作为有机合成中间体使用。

第二阶段(1991-2010):结构复杂化与生物活性探索

随着组合化学技术的发展,研究者开始构建多杂环体系。2003年,Bemis团队在《Journal of Medicinal Chemistry》发表里程碑研究,证明含茚烷基的吡唑甲酰胺可抑制酪氨酸激酶活性,引发对该类结构的药物开发热潮。此时期合成策略突出:

- Ullmann偶联构建芳环连接

- 微波辅助缩合提高环化效率

- 过渡金属催化引入立体中心

第三阶段(2011至今):功能导向理性设计

近十年研究转向靶向设计,如2015年报道的FGFR抑制剂开发中,通过分子对接优化茚烷基取代模式,使活性提升20倍。2021年,Kovalenko小组创新性地利用氧化二聚策略,成功制备具有双吡咯结构的噻吩并吡啶甲酰胺,拓展了该类化合物的结构多样性。

关键技术进步包括:

- 计算化学指导的虚拟筛选

- 共价抑制剂设计(如丙烯酰胺弹头引入)

- 动态共结晶技术解析结合模式

当前,多杂环甲酰胺衍生物已广泛应用于:

- 激酶抑制剂开发(如FGFR、EGFR靶点)

- 有机光电材料合成

- 不对称催化配体设计

该领域未来趋势将聚焦于:

- 人工智能驱动的自动化合成

- 多靶点协同作用机制研究

- 绿色化学工艺优化

Properties

Molecular Formula |

C18H18N4O |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C18H18N4O/c1-21-18(22-8-4-5-9-22)16(12-19-21)17(23)20-15-10-13-6-2-3-7-14(13)11-15/h2-9,12,15H,10-11H2,1H3,(H,20,23) |

InChI Key |

YKVVHNYBVOQMRE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)NC2CC3=CC=CC=C3C2)N4C=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

A common method involves reacting methyl hydrazine with β-keto esters (e.g., ethyl acetoacetate) under acidic or thermal conditions to form 1-methylpyrazole derivatives. For example:

Halogenation for Subsequent Functionalization

To introduce substituents at the 5-position, halogenation is often employed:

-

Procedure : Treat 1-methylpyrazole-4-carboxylate with N-bromosuccinimide (NBS) in DMF at 0°C to yield 5-bromo-1-methyl-1H-pyrazole-4-carboxylate.

Carboxamide Formation

The final step involves coupling the pyrazole carboxylic acid with 2,3-dihydro-1H-inden-2-amine:

Carboxylic Acid Activation

The ester intermediate is hydrolyzed to the carboxylic acid, followed by activation:

Amide Coupling

-

Method A (EDC/HOBt) :

-

Method B (Acyl Chloride) :

Optimization and Challenges

Key Challenges :

-

Regioselectivity in pyrrole introduction (addressed via boronic ester coupling).

-

Purification of polar intermediates (solved by silica gel chromatography).

Analytical Data

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrrole rings.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent placement, heterocyclic systems, and biological activity. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings

Substituent Impact on Bioactivity: The pyrrole group in the target compound (vs. The 2,3-dihydroindenyl moiety (shared with and ) provides rigidity, favoring interactions with hydrophobic pockets in proteins.

Metabolic Stability :

- The methyl group at the pyrazole N1 position (target compound and ) reduces oxidative metabolism compared to unsubstituted analogs .

Solubility and Pharmacokinetics :

- Compounds with oxadiazole or oxolane groups (e.g., ) exhibit higher aqueous solubility due to polar heteroatoms, whereas the target compound’s pyrrole may require formulation optimization.

Biological Activity Trends :

Biological Activity

N-(2,3-dihydro-1H-inden-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its anti-inflammatory, anticancer, and neuroprotective effects.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C_{16}H_{18}N_{4}O

- Molecular Weight : 286.34 g/mol

- IUPAC Name : this compound

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro assays indicated that certain pyrazole derivatives reduced inflammation markers by up to 85% at concentrations as low as 10 µM .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Pyrazole Derivative A | 10 | TNF-alpha |

| Pyrazole Derivative B | 8 | IL-6 |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. For example, a related pyrazole compound exhibited an IC50 value of 0.39 µM against HCT116 colon cancer cells and 0.46 µM against MCF7 breast cancer cells .

Case Study : A study conducted by Zheng et al. highlighted that a novel pyrazole derivative induced apoptosis in A549 lung cancer cells with an IC50 of 0.28 µM, demonstrating the potential of pyrazole compounds in cancer therapy .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 0.39 | Apoptosis |

| MCF7 | 0.46 | Apoptosis |

| A549 | 0.28 | Apoptosis |

3. Neuroprotective Effects

Emerging studies suggest that pyrazole derivatives may also possess neuroprotective properties. In models of neurodegenerative diseases, certain compounds have been shown to protect neuronal cells from oxidative stress and apoptosis .

Mechanism of Action :

The neuroprotective effects are hypothesized to be mediated through the modulation of signaling pathways involved in cell survival and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.